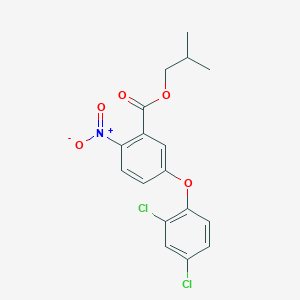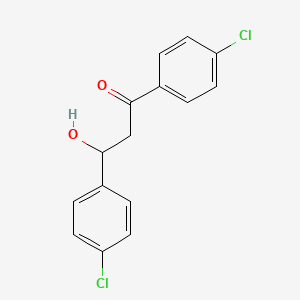
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclopentaneacetic acid, where the carboxylic acid group is esterified with methanol, and the cyclopentane ring is substituted with an ethyl group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Cyclopentaneacetic acid, 1-ethyl-2,3-dioxo-, methyl ester.
Reduction: Cyclopentaneacetic acid, 1-ethyl-2-hydroxy-, methyl ester.
Substitution: Cyclopentaneacetic acid, 1-ethyl-2-oxo-.
Scientific Research Applications
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and methanol. The keto group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: Similar structure but with a pentyl group instead of an ethyl group.
Uniqueness
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester is unique due to the presence of both an ethyl group and a keto group on the cyclopentane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
58928-65-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2-(1-ethyl-2-oxocyclopentyl)acetate |
InChI |
InChI=1S/C10H16O3/c1-3-10(7-9(12)13-2)6-4-5-8(10)11/h3-7H2,1-2H3 |
InChI Key |
ZGXIYUFQMXVXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
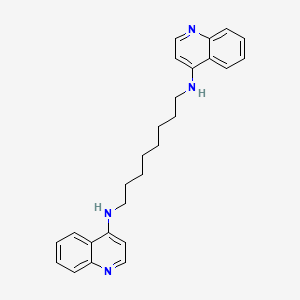
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)

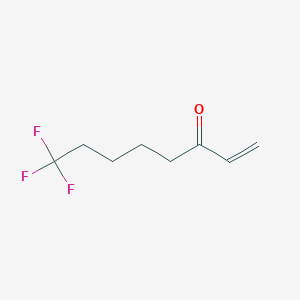
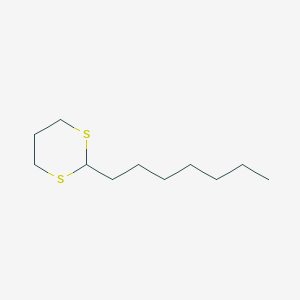
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)

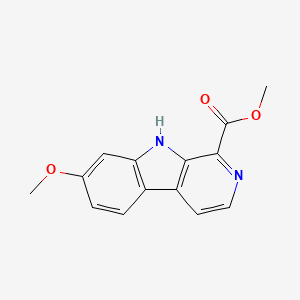
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)


